molecular formula C23H22F3N3O5 B2839649 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate CAS No. 1351591-50-8

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate

カタログ番号: B2839649
CAS番号: 1351591-50-8
分子量: 477.44
InChIキー: QHZZSAHELWJNJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate" is a benzimidazole-piperidine hybrid featuring a trifluoromethylphenyl moiety and an oxalate counterion. Its structure combines a piperidine ring substituted with a benzimidazol-1-ylmethyl group and a 2-(trifluoromethyl)phenyl ketone. The oxalate salt enhances solubility, a critical factor for bioavailability in pharmacological applications .

特性

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O.C2H2O4/c22-21(23,24)17-6-2-1-5-16(17)20(28)26-11-9-15(10-12-26)13-27-14-25-18-7-3-4-8-19(18)27;3-1(4)2(5)6/h1-8,14-15H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZZSAHELWJNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate typically involves multiple steps:

    Formation of the benzoimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the piperidine ring: The benzoimidazole intermediate is then reacted with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride.

    Introduction of the trifluoromethyl group: This step involves the reaction of the intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a catalyst like aluminum chloride.

    Formation of the oxalate salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone.

    Substitution: The piperidine and benzoimidazole rings can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Products may include benzoimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine

The compound may have potential applications in medicine, particularly in the development of drugs for treating diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

作用機序

The mechanism of action of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can improve its metabolic stability and bioavailability.

類似化合物との比較

(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65)

  • Structural Differences : The benzimidazole is attached via the 2-position (vs. 1-ylmethyl in the target compound), and it lacks the oxalate counterion.
  • Synthesis : Prepared via HBTU-mediated coupling of 4-(2-(trifluoromethyl)phenyl)piperidine and benzimidazole-2-carboxylic acid (67% yield, mp 178–185°C) .
  • Implications : The absence of the oxalate may reduce aqueous solubility compared to the target compound. The 2-yl benzimidazole substitution could alter binding affinities due to steric and electronic effects .

4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Oxalate

  • Structural Differences : Replaces the trifluoromethylphenyl group with a phenyl-triazole moiety.
  • However, the trifluoromethyl group in the target compound likely improves metabolic stability and lipophilicity .

{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone

  • Structural Differences: Features a thieno-pyrazole ring and piperazine (vs. piperidine in the target compound). The 2-fluorophenyl group contrasts with the trifluoromethylphenyl group.
  • Synthesis : Derived from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, highlighting divergent synthetic pathways for heterocyclic variations .
  • Implications : Piperazine’s additional nitrogen may alter basicity and solubility. The fluorine substituent offers moderate electron-withdrawing effects compared to the stronger -CF₃ group .

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (Tc) and graph-based comparisons (), the target compound’s similarity to analogs can be quantified:

Compound Tc (Tanimoto) Key Structural Deviations
Compound 65 ~0.85 Benzimidazole attachment (2-yl vs. 1-ylmethyl)
Phenyl-triazole analog ~0.70 Aryl group substitution (triazole vs. -CF₃)
Thieno-pyrazole analog ~0.65 Core ring (piperazine vs. piperidine)

Notes:

  • Tc > 0.85 indicates high similarity; values < 0.7 suggest moderate divergence.
  • Graph-based methods identify shared subgraphs (e.g., benzimidazole, piperidine/piperazine), highlighting conserved pharmacophores .

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound 65 Phenyl-triazole Analog
Molecular Weight ~463.4 (oxalate salt) ~415.4 ~448.3 (oxalate salt)
Solubility High (oxalate salt) Moderate (free base) Moderate (oxalate salt)
Key Substituent -CF₃ (electron-withdrawing) Benzimidazole-2-yl 2-Phenyl-triazole
Synthetic Yield Not reported 67% Not reported

Pharmacological Insights :

  • The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane penetration.
  • Benzimidazole-1-ylmethyl substitution may improve steric compatibility with hydrophobic binding pockets vs. 2-yl analogs .

生物活性

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate is a complex organic molecule that incorporates various pharmacologically active moieties. Its unique structure suggests potential for a wide range of biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C22H21F3N3O4C_{22}H_{21}F_{3}N_{3}O_{4}, with a molecular weight of approximately 466.43 g/mol. The presence of the benzo[d]imidazole and piperidine rings is significant, as these structures are often linked to diverse biological effects.

Structural Features

FeatureDescription
Benzo[d]imidazole Known for anticancer and antimicrobial properties.
Piperidine Associated with neuroprotective and analgesic effects.
Trifluoromethyl Group Enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of specific kinases involved in cancer progression .

Antimicrobial Effects

The piperidine component has been linked to antimicrobial activity against various pathogens. Compounds with similar structural motifs have demonstrated efficacy against bacterial strains, suggesting that this compound may also possess antibacterial properties .

The biological activity of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases and proteases that are crucial for cellular processes.
  • Cell Signaling Modulation : It can influence pathways related to cell survival, proliferation, and apoptosis.
  • Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific receptors, improving therapeutic efficacy.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study 1 : A benzo[d]imidazole derivative was found to induce apoptosis in breast cancer cells by activating caspase pathways, demonstrating its potential as an anticancer agent .
  • Study 2 : A piperidine-based compound exhibited significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus, highlighting the therapeutic potential of this structural class .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves coupling a benzoimidazole derivative with a piperidine intermediate. For example, in analogous compounds, carbodiimide-based coupling agents like HBTU are used in DMF with i-Pr2NEt as a base to activate the carboxylic acid group . Reaction monitoring via TLC and purification via silica gel chromatography (e.g., 10–50% EtOAc in hexanes) are critical for isolating the product in high purity (67% yield reported for a structurally related compound) .

Q. How can the purity and structural integrity of the compound be validated?

Advanced analytical techniques are required:

  • NMR spectroscopy : Proton and carbon NMR (e.g., DMSO-d6 solvent) confirm regiochemistry and functional groups, such as the trifluoromethyl resonance at ~δ 7.6 ppm .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion matching the theoretical mass).
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity .

Q. What are the key challenges in scaling up the synthesis?

  • Solvent selection : Polar aprotic solvents like DMF may complicate large-scale purification due to high boiling points. Alternatives like THF or acetonitrile could be explored .
  • Intermediate stability : Moisture-sensitive intermediates (e.g., activated esters) require inert atmospheres and low temperatures .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to biological targets (e.g., retinol-binding protein antagonists) by analyzing interactions between the benzoimidazole core and hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. The trifluoromethyl group may enhance metabolic stability but reduce aqueous solubility .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR studies : Compare analogs with variations in the piperidine or benzimidazole moieties. For example, replacing the trifluoromethyl group with a nitro group (electron-withdrawing) may alter target engagement .
  • In vitro assays : Use standardized cell-based models (e.g., enzyme inhibition assays) to control for batch-to-batch variability in compound purity .

Q. How does the oxalate salt form influence crystallinity and bioavailability?

  • Salt screening : Oxalate counterions often improve crystallinity and dissolution rates. Powder X-ray diffraction (PXRD) can confirm salt formation and polymorphic stability .
  • Solubility testing : Compare the oxalate salt’s solubility in biorelevant media (e.g., FaSSIF) to the free base form .

Methodological Recommendations

  • Reaction monitoring : Use in-situ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) during coupling steps .
  • Counterion selection : Screen alternative salts (e.g., hydrochloride) if oxalate exhibits hygroscopicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。